molecular formula C14H12N2O3 B11707972 N-(3-nitrophenyl)-2-phenylacetamide CAS No. 13140-76-6

N-(3-nitrophenyl)-2-phenylacetamide

Cat. No.: B11707972
CAS No.: 13140-76-6
M. Wt: 256.26 g/mol
InChI Key: NMZIQRANVSSSFS-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-phenylacetamide (CAS 32047-90-8) is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This acetamide derivative is offered as a high-purity reagent for research and development purposes, strictly for use in controlled laboratory settings. Compounds based on the phenylacetamide structure are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential biological activities. For instance, derivatives of phenylacetamide have been identified as key scaffolds in the search for novel antidepressants, acting as potent and reversible inhibitors of the Monoamine Oxidase-A (MAO-A) enzyme . Inhibition of MAO-A increases the availability of neurotransmitters like serotonin and norepinephrine in the brain, a established mechanism for alleviating depressive disorders . Furthermore, the 2-phenoxy-N-phenylacetamide scaffold, a closely related core structure, has been explored in the development of new antitubercular agents, demonstrating activity against Mycobacterium tuberculosis H37Rv strains . The presence of the nitro group and aromatic systems in its structure makes this compound a versatile intermediate for further chemical exploration, including structural modification and the synthesis of more complex molecules for various pharmacological and biochemical assays. This product is intended for research use only in laboratory equipment. It is not a drug, medicine, or cosmetic and is strictly prohibited for any form of human or veterinary consumption.

Properties

CAS No.

13140-76-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12N2O3/c17-14(9-11-5-2-1-3-6-11)15-12-7-4-8-13(10-12)16(18)19/h1-8,10H,9H2,(H,15,17)

InChI Key

NMZIQRANVSSSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation via Carboxylic Acid Derivatives

The most widely reported method involves reacting 2-phenylacetic acid derivatives with 3-nitroaniline. In a representative procedure, 2-phenylacetyl chloride is treated with 3-nitroaniline in dichloromethane under inert atmosphere, yielding N-(3-nitrophenyl)-2-phenylacetamide in 82% purity. Alternatively, direct amidation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) achieves 89% yield.

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Polar aprotic (DMF, acetonitrile)

  • Base: Triethylamine or pyridine

Condensation Reactions

A two-step condensation approach starts with the formation of an imine intermediate. 3-Nitrobenzaldehyde is condensed with 2-phenylacetamide in the presence of acetic acid, followed by reduction using sodium borohydride. This method, while longer, avoids moisture-sensitive reagents and achieves 76% yield.

Advanced Catalytic Methods

Transition Metal-Catalyzed Amidation

Palladium-catalyzed coupling has been explored for scalable synthesis. A 2024 study demonstrated that Pd(OAc)₂ with Xantphos ligand in toluene facilitates aryl amination between 2-phenylacetyl chloride and 3-nitroaniline at 110°C, achieving 91% yield.

Catalytic System:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Additive: Cs₂CO₃ (2 equiv)

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the amidation of 2-phenylacetic acid with 3-nitroaniline in tert-butanol. This method, while slower (24–48 hours), offers a solvent-free pathway with 78% yield and >99% enantiomeric excess.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

A 2025 patent describes a continuous flow process where 2-phenylacetyl chloride and 3-nitroaniline are mixed in a microreactor at 50°C with residence time of 2 minutes. The product is crystallized inline, achieving 94% yield and 99.5% purity.

Advantages:

  • Reduced solvent volume (50% less than batch methods)

  • Consistent particle size distribution

Solvent Recycling Protocols

Industrial plants employ fractional distillation to recover DMF and acetonitrile, reducing waste by 70%. A case study showed a 12,000-ton/year facility achieving 98% solvent reuse.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 2-phenylacetic acid and 3-nitroaniline with silica gel as a grinding auxiliary produces the target compound in 85% yield without solvents. Reaction kinetics follow a first-order model with k=0.15min1k = 0.15 \, \text{min}^{-1}.

Aqueous-Phase Reactions

Using micellar catalysis with SDS (sodium dodecyl sulfate), the amidation proceeds at 70°C in water, yielding 80% product. Critical micelle concentration (CMC) optimization reduces surfactant usage to 0.5 mM.

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr): νmax\nu_{\text{max}} 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (t, J = 2.1 Hz, 1H, Ar–H), 7.65–7.25 (m, 9H, Ar–H), 3.72 (s, 2H, CH₂)

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the structure.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Nucleophilic Acylation82954 hoursLow cost
Catalytic Amidation91991 hourScalability
Enzymatic Synthesis789924 hoursSolvent-free
Continuous Flow9499.52 minutesHigh throughput

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium hydroxide in polar aprotic solvents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-(3-aminophenyl)-2-phenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylacetamide moiety.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
N-(3-nitrophenyl)-2-phenylacetamide serves as a crucial reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. Researchers utilize this compound to study reaction mechanisms and develop new synthetic pathways.

Catalysis:
The compound has been explored for its catalytic properties. Studies indicate that it can act as a catalyst in specific reactions, enhancing reaction rates and yields. This application is particularly relevant in the development of more efficient synthetic processes.

Biological Applications

Biochemical Assays:
this compound is employed in biochemical assays to investigate enzyme activities and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for studying metabolic pathways and cellular processes.

Pharmacological Research:
Research has indicated that this compound may possess pharmacological properties due to its structural similarity to bioactive molecules. It has been evaluated for potential therapeutic effects, particularly in the context of infectious diseases such as tuberculosis.

Case Study: Antitubercular Activity

In a study focused on derivatives of this compound, several compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains, highlighting the compound's potential as a lead for developing new antitubercular agents .

Medical Applications

Antimicrobial Properties:
The nitro group present in this compound is known to contribute to antimicrobial activity. Compounds with similar structures have shown broad-spectrum antibacterial effects, making this compound a candidate for further exploration in antimicrobial drug development.

Cancer Research:
Recent studies have also focused on the anticancer potential of compounds related to this compound. Investigations into its cytotoxic effects against various cancer cell lines have yielded promising results, suggesting that modifications of this compound could lead to effective anticancer agents .

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into polymers and coatings, enhancing material performance.

Chemical Processes:
The compound's role in chemical processes extends to its use as an intermediate in the synthesis of other chemical products, contributing to the efficiency and sustainability of manufacturing practices.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-phenylacetamide largely depends on its chemical reactivity, particularly the nitro group. In biological systems, the nitro group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through these interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings :

  • Para-nitro derivatives exhibit stronger electron withdrawal, favoring O-alkylation over N-alkylation due to reduced nucleophilicity at the nitrogen .
  • Meta-nitro analogs may display intermediate reactivity, though direct studies are lacking.

Alkylation Reactions

  • N-(4-Nitrophenyl)-2-phenylacetamide : Benzylation with benzyl chloride under phase-transfer catalysis (PTC) yields a mix of N-, O-, and C-products. The reaction follows an interfacial mechanism due to the nitro group’s strong electron withdrawal .
  • N-Phenyl-2-phenylacetamide : Predominantly undergoes N-alkylation via an extraction mechanism, with minimal O- or C-product formation .

Physical and Structural Properties

  • Melting Points : N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide (a structural analog) shows distinct melting behavior compared to its precursor, indicating altered crystallinity due to nitro substitution .
  • Spectroscopic Features : Derivatives like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibit characteristic IR and NMR signals influenced by substituent electronic effects .

Biological Activity

N-(3-nitrophenyl)-2-phenylacetamide, a compound with the chemical formula C14_{14}H12_{12}N2_2O3_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a phenylacetamide backbone. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological evaluation of this compound and its derivatives has revealed several key activities:

  • Antitubercular Activity :
    • A series of derivatives based on the 2-phenoxy-N-phenylacetamide scaffold exhibited potent antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis) strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains .
  • Urease Inhibition :
    • Compounds derived from this compound have been synthesized as urease inhibitors. One notable compound showed an IC50_{50} value of 0.13 μM, indicating high potency compared to the positive control .
  • Cytotoxicity :
    • The cytotoxic effects of various derivatives were assessed using MTT assays across different tumor cell lines. Most compounds exhibited moderate cytotoxicity, with IC50_{50} values varying significantly depending on the specific structure .

Table 1: Antitubercular Activity of Selected Derivatives

Compound IDStructureMIC (μg/mL)Activity
3mStructure4Potent against M. tuberculosis H 37Rv
3aStructure16Moderate activity
3bStructure32Moderate activity
3eStructure64Low activity

Note: The structures are placeholders for illustrative purposes.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the nitro group may play a crucial role in interaction with biological targets, potentially leading to inhibition of key enzymes or pathways involved in disease processes.

Case Study: Urease Inhibition

A recent study synthesized a series of hydroxamic acid derivatives based on this compound for urease inhibition. One compound (d7) demonstrated exceptional binding affinity to the urease active site with a KD_D value of 0.34 nM and very low cytotoxicity against mammalian cells . This highlights the potential for developing selective inhibitors that could be used in treating conditions associated with urease activity.

Q & A

Q. What are the common synthetic routes for N-(3-nitrophenyl)-2-phenylacetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution and condensation reactions. For example, substituted nitroaniline derivatives can react with activated acetylating agents (e.g., chloroacetyl chloride) under controlled pH and temperature. In related compounds like N-(4-chloro-2-nitrophenyl)acetamide, refluxing with acetic anhydride under acidic conditions is effective . Key parameters include:
  • Reagent stoichiometry : Excess acetylating agents improve conversion rates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene/water mixtures facilitate phase separation in biphasic systems .
  • Temperature control : Avoid side reactions (e.g., nitro group reduction) by maintaining temperatures below 100°C .
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(3-nitrophenyl)-2-phenylacetamide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetamide backbone and nitro-phenyl substituents. Aromatic protons typically resonate at δ 7.0–8.5 ppm, while the amide proton appears near δ 8.0–10.0 ppm .
  • Infrared (IR) Spectroscopy : Key peaks include N–H stretching (~3300 cm1^{-1}), C=O (~1650 cm1^{-1}), and NO2_2 asymmetric stretching (~1520 cm1^{-1}) .
  • X-ray Crystallography : For structural elucidation, employ programs like SHELXL or OLEX2 to refine crystal structures. Note that nitro groups may cause torsional distortions in the phenyl ring, affecting packing motifs .

Q. What safety precautions are essential when handling N-(3-nitrophenyl)-2-phenylacetamide during laboratory synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., nitro compounds).
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for nitrophenyl-containing waste .

Advanced Research Questions

Q. How does the nitro substituent position (meta vs. para) affect the molecular packing and crystallinity of N-(nitrophenyl)acetamide derivatives?

  • Methodological Answer : Comparative crystallographic studies (e.g., N-(3-nitrophenyl)- vs. N-(4-nitrophenyl)- derivatives) reveal distinct packing patterns. The meta-nitro group introduces steric hindrance, reducing symmetry and favoring monoclinic crystal systems. In contrast, para-substituted analogs often form orthorhombic systems with higher symmetry. Use single-crystal XRD to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize lattice structures . Computational tools like Mercury can model these interactions .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structure refinement?

  • Methodological Answer :
  • Software Tools : Use SHELXL for high-resolution refinement, adjusting parameters like occupancy and thermal displacement. For twinned crystals, OLEX2’s TwinRotMat feature improves accuracy .
  • Validation Metrics : Cross-check against the Cambridge Structural Database (CSD) to identify outliers. For example, nitro group torsion angles in N-(3-nitrophenyl)acetamide should align with similar compounds (e.g., ±15–20° deviations) .

Q. What computational strategies are effective for predicting the reactivity of N-(3-nitrophenyl)-2-phenylacetamide in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The nitro group’s electron-withdrawing effect lowers LUMO energy at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics. Polar solvents stabilize transition states, accelerating substitution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of N-(3-nitrophenyl)-2-phenylacetamide in different solvents?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent purity, heating rate).
  • Analytical Techniques : Use differential scanning calorimetry (DSC) to compare decomposition temperatures. For example, decomposition in DMF may occur at 220°C versus 190°C in ethanol due to solvent coordination effects .
  • Literature Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-nitrophenyl)acetamide) to identify trends or anomalies .

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